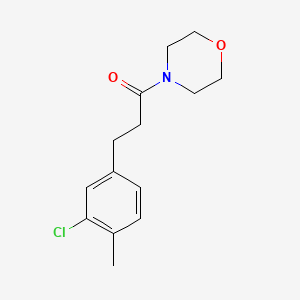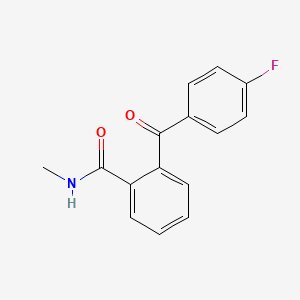
2-(2-chlorophenyl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-cyclopropylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclopropyl amides. It is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and pain. CPCA has been extensively studied for its potential therapeutic applications in various conditions, including chronic pain, inflammation, and cancer.
Mécanisme D'action
2-(2-chlorophenyl)-N-cyclopropylacetamide is a potent inhibitor of TRPM8 channels, which are involved in the sensation of cold and pain. TRPM8 channels are found on sensory neurons and are activated by cold temperatures and certain chemicals. By inhibiting TRPM8 channels, 2-(2-chlorophenyl)-N-cyclopropylacetamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-cyclopropylacetamide has been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 2-(2-chlorophenyl)-N-cyclopropylacetamide has been shown to modulate the activity of other ion channels, including voltage-gated sodium channels and calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-N-cyclopropylacetamide in lab experiments is its potency and specificity as a TRPM8 channel inhibitor. This allows for more precise investigation of the role of TRPM8 channels in various physiological and pathological processes. However, one limitation is that 2-(2-chlorophenyl)-N-cyclopropylacetamide may have off-target effects on other ion channels, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenyl)-N-cyclopropylacetamide. One area of interest is the development of more potent and selective TRPM8 channel inhibitors for use in clinical applications. Additionally, further investigation of the anticancer effects of 2-(2-chlorophenyl)-N-cyclopropylacetamide and other TRPM8 channel inhibitors may lead to the development of new cancer therapies. Finally, the role of TRPM8 channels in other physiological processes, such as thermoregulation and cardiovascular function, warrants further investigation.
Méthodes De Synthèse
2-(2-chlorophenyl)-N-cyclopropylacetamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with cyclopropylamine in the presence of a base such as sodium carbonate. The reaction yields 2-(2-chlorophenyl)-N-cyclopropylacetamide as a white crystalline solid with a melting point of 116-118°C.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in various conditions. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 2-(2-chlorophenyl)-N-cyclopropylacetamide has also been investigated for its anti-inflammatory properties in models of acute and chronic inflammation. Additionally, 2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied for its potential anticancer effects, as TRPM8 channels are overexpressed in several types of cancer.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCMUTXJKRHZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)

